molecular formula C12H16N2O B14785464 1-(tert-Butoxy)-1H-indol-4-amine

1-(tert-Butoxy)-1H-indol-4-amine

Cat. No.: B14785464
M. Wt: 204.27 g/mol
InChI Key: YYQKKJVQSRABBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxy)-1H-indol-4-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The tert-butoxy group attached to the nitrogen atom of the indole ring provides unique chemical properties, making this compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-1H-indol-4-amine typically involves the introduction of the tert-butoxy group to the indole ring. One common method is the reaction of 1H-indole-4-amine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved safety. The use of tert-butyl alcohol and a suitable acid catalyst remains the core of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium tert-butoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds.

Scientific Research Applications

1-(tert-Butoxy)-1H-indol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active indole derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxy)-1H-indol-4-amine is unique due to its indole core structure combined with the tert-butoxy group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness compared to other tert-butoxy-containing compounds.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]indol-4-amine

InChI

InChI=1S/C12H16N2O/c1-12(2,3)15-14-8-7-9-10(13)5-4-6-11(9)14/h4-8H,13H2,1-3H3

InChI Key

YYQKKJVQSRABBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ON1C=CC2=C(C=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.